molecular formula C19H23NO4S B2937695 3-(4-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(5-methylthiophen-2-yl)azetidin-2-one CAS No. 1241127-73-0

3-(4-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(5-methylthiophen-2-yl)azetidin-2-one

Cat. No. B2937695
CAS RN: 1241127-73-0
M. Wt: 361.46
InChI Key: MQCFLEYMMKIFIT-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(5-methylthiophen-2-yl)azetidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(5-methylthiophen-2-yl)azetidin-2-one is not fully understood. However, it is believed to act by inhibiting certain enzymes and receptors in the body, leading to a reduction in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(5-methylthiophen-2-yl)azetidin-2-one has various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation in vitro and in vivo. It has also been shown to have a neuroprotective effect in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(5-methylthiophen-2-yl)azetidin-2-one in lab experiments is its high purity and stability. It is also readily available and relatively easy to synthesize. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 3-(4-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(5-methylthiophen-2-yl)azetidin-2-one. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to study its potential use in the development of new polymers and materials. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets in the body.

Synthesis Methods

The synthesis of 3-(4-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(5-methylthiophen-2-yl)azetidin-2-one involves the reaction between 4-methoxyphenol, 3-methoxypropanol, and 5-methylthiophene-2-carbaldehyde. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product. The purity of the compound is then confirmed using various analytical techniques such as NMR and HPLC.

Scientific Research Applications

3-(4-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(5-methylthiophen-2-yl)azetidin-2-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has shown promising results in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In pharmacology, it has been studied for its potential as a therapeutic agent for the treatment of anxiety and depression. In material science, it has been studied for its potential use in the development of new polymers and materials.

properties

IUPAC Name

3-(4-methoxyphenoxy)-1-(3-methoxypropyl)-4-(5-methylthiophen-2-yl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-13-5-10-16(25-13)17-18(19(21)20(17)11-4-12-22-2)24-15-8-6-14(23-3)7-9-15/h5-10,17-18H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCFLEYMMKIFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2C(C(=O)N2CCCOC)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(5-methylthiophen-2-yl)azetidin-2-one

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